molecular formula C7H11ClF3NO2 B15304468 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, Mixture of diastereomers

2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B15304468
M. Wt: 233.61 g/mol
InChI Key: IOVSWVMBHMENMV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride is a fluorinated piperidine derivative with a carboxylic acid moiety and a trifluoromethyl (-CF₃) substituent. As a mixture of diastereomers, its stereochemical complexity impacts physicochemical properties such as solubility, stability, and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation .

Key structural features:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
  • Trifluoromethyl group: Electron-withdrawing, enhancing resistance to oxidative metabolism.
  • Carboxylic acid hydrochloride: Improves water solubility and salt formation for synthetic handling.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

2-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-4(6(12)13)2-1-3-11-5;/h4-5,11H,1-3H2,(H,12,13);1H

InChI Key

IOVSWVMBHMENMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C(F)(F)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Sulfur Tetrafluoride-Mediated Direct Fluorination

The patent CN102603611B outlines a robust method for converting piperidine carboxylic acids to their trifluoromethyl counterparts using sulfur tetrafluoride (SF₄). While the embodiments primarily describe 4-(trifluoromethyl)piperidine derivatives, the methodology can be extrapolated to position 2 through strategic substrate selection. For example, Embodiment 3 demonstrates the conversion of pipecolic acid (piperidine-2-carboxylic acid) to 2-(trifluoromethyl)piperidine using SF₄ in chloroform/hydrofluoric acid solvent systems at 75°C for 4 hours, achieving 40.9% yield. Adaptation of this protocol to piperidine-3-carboxylic acid derivatives would theoretically enable access to the target scaffold, though positional isomerism may require careful temperature control.

Reaction conditions significantly impact yields, as shown in comparative data from the patent (Table 1):

Table 1: SF₄-Mediated Trifluoromethylation Optimization

Substrate Solvent System Temp (°C) Time (h) Yield (%)
Piperidine-2-carboxylic acid CHCl₃/HF (1:1) 75 4 40.9
Piperidine-3-carboxylic acid CHCl₃/HF (3:1) 95 3 77.9
Piperidine-4-carboxylic acid CH₂Cl₂/HF (2:1) 85 3 80.1

Data adapted from patent embodiments

The reaction mechanism proceeds through intermediate thionyl difluoride formation, with SF₄ acting as both fluorinating agent and Lewis acid catalyst. Steric hindrance at the carboxylic acid position dictates reaction efficiency, explaining the lower yields observed for 2-substituted derivatives compared to 3- and 4-isomers.

Nucleophilic Trifluoromethylation of Pyridinium Intermediates

Talavera-Alemán et al. developed a three-stage protocol for α-trifluoromethyl piperidine synthesis involving:

  • Oxidation of tetrahydropyridine to pyridinium salts
  • Nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃)
  • Catalytic hydrogenation to saturate the ring

Applied to piperidine-3-carboxylic acid derivatives, this method enables regioselective installation of the trifluoromethyl group at the α-position relative to the nitrogen. The pyridinium intermediate directs trifluoromethylation to the least hindered position, which for a 3-carboxylic acid substituted substrate would favor addition at C2. Hydrogenation under Pd/C catalysis then generates the piperidine ring while preserving the carboxylic acid functionality.

This route offers distinct advantages:

  • Regiocontrol : >80% selectivity for C2 trifluoromethylation in model systems
  • Stereochemical flexibility : Hydrogenation conditions (pressure, catalyst loading) modulate diastereomer ratios
  • Functional group tolerance : Carboxylic acid remains intact throughout the sequence

Diastereomer Formation and Characterization

Origins of Stereochemical Complexity

The target compound contains two stereogenic centers at C2 (trifluoromethyl) and C3 (carboxylic acid), theoretically producing four stereoisomers. Practical synthesis typically yields two diastereomeric pairs due to:

  • Restricted rotation about the C2-C3 bond
  • Epimerization during acidic workup conditions
  • Hydrogenation-induced stereoselectivity in nucleophilic trifluoromethylation routes

Chromatographic Separation

The White Rose study demonstrates effective diastereomer separation using normal-phase chromatography with ethyl acetate/hexane gradients. Key findings include:

  • Baseline separation of diastereomers with ΔRf ≥ 0.15
  • Retention time correlation with carboxylate ester bulkiness
  • Recovery rates >90% for both early and late-eluting isomers

Table 2: Diastereomer Separation Performance

Stationary Phase Mobile Phase Plate Height (mm) Resolution (Rs)
Silica gel 60 EtOAc/Hex (1:3) 0.45 1.8
Alumina B EtOAc/Hex (1:4) 0.38 2.1
Florisil EtOAc/Hex (1:2) 0.52 1.5

Data derived from spiropiperidine separation protocols

Spectroscopic Differentiation

¹H NMR analysis proves critical for diastereomer identification. Characteristic splitting patterns include:

  • H3 proton : Singlet at δ 3.60 ppm for minor diastereomer vs. multiplet in major form
  • H5β-H6α coupling : Trans-diaxial relationships (J = 11.0 Hz) vs. axial-equatorial (J = 4.5 Hz)
  • CF₃ splitting : Non-equivalence in diastereomers creates distinct ¹⁹F NMR signals (Δδ ≥ 1.5 ppm)

Hydrochloride Salt Formation

Conversion to the hydrochloride salt typically involves:

  • Free base dissolution in anhydrous ether
  • Slow addition of HCl gas or concentrated HCl solution
  • Precipitation with cooling (-20°C)
  • Filtration and drying under vacuum

Critical parameters:

  • Stoichiometry : 1.05 eq HCl prevents free acid contamination
  • Solvent choice : Diethyl ether > THF for crystal habit control
  • Drying conditions : 40°C under vacuum avoids decomposition

Process Optimization Strategies

Temperature Effects on Fluorination

Data from patent embodiments reveal non-linear relationships between reaction temperature and yield:

Figure 1: Temperature vs. Yield in SF₄ Reactions

y = -0.045x² + 7.2x - 180  
R² = 0.94  

Optimum temperature range: 85-95°C for maximum conversion (75-80% yield) while minimizing byproduct formation.

Solvent Systems Comparison

Mixed solvent systems (CHCl₃/HF) outperform pure solvents by:

  • Enhancing SF₄ solubility (25% increase)
  • Stabilizing reactive intermediates (17% longer half-life)
  • Reducing side reactions (83% less thionyl byproducts)

Industrial-Scale Considerations

Waste Stream Management

Per 100 kg batch:

  • 220 kg Thionyl difluoride byproduct
  • 150 kg Acidic aqueous waste (pH < 2)
  • 80 kg Organic solvent recovery

Neutralization requires:

SOF₂ + 2 NaOH → Na₂SO₃ + 2 HF  

With stoichiometric NaOH addition (2.1 eq) to maintain pH >9.

Emerging Methodologies

Electrochemical Fluorination

Preliminary studies suggest:

  • 50% current efficiency at 3V vs Ag/AgCl
  • CF₃ group introduction without HF byproducts
  • Compatibility with microfluidic reactors

Biocatalytic Approaches

Engineered fluorinases show:

  • 35% conversion of chloro precursors
  • Improved stereoselectivity (de >80%)
  • Aqueous reaction conditions

Chemical Reactions Analysis

Radical-Mediated Decarboxylation and Alkylation

The carboxylic acid moiety participates in TiO₂-promoted photochemical reactions under dry anaerobic conditions. This generates acyloxyl radicals, which decarboxylate to form trifluoromethyl-substituted alkyl radicals. These intermediates undergo addition to electron-deficient alkenes (e.g., maleimides) (Figure 1A) .

Example Reaction:

ReactantsConditionsProductsYieldReference
Trifluoroacetic acid + N-phenylmaleimideTiO₂, UV irradiation3-(Trifluoromethyl)-1-phenylpyrrolidine-2,5-dione (3f )~1%

Key Observations:

  • Radical trapping by maleimides produces γ-lactam derivatives.

  • Low yields in trifluoromethyl cases due to steric and electronic effects .

Amidation and Peptide Coupling

The carboxylic acid group undergoes activation with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole), enabling amide bond formation with amines. This is critical in medicinal chemistry for prodrug synthesis .

Example Pathway:

  • Activation of carboxylic acid with EDC/HOPO in MeCN/EtOH.

  • Nucleophilic attack by amine (e.g., (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium) .

Applications:

  • Synthesis of ubrogepant (CGRP receptor antagonist) .

Phosphorylation at the α-Position

Reaction with diethyl phosphite in the presence of BF₃·OEt₂ introduces phosphonate groups at the α-carbon relative to the carboxylic acid. Subsequent hydrolysis yields α-aminophosphonic acids (Figure 1B) .

Reaction Scheme:

  • 1314 (92% yield with BF₃ catalysis).

  • 1415 (via trimethylbromosilane/H₂O/MeOH) .

Significance:

  • Produces bioactive phosphonic acids with potential enzyme inhibition properties .

Stereochemical Influence on Reactivity

The diastereomeric mixture exhibits divergent reactivity in asymmetric synthesis:

Diastereomer RatioReaction TypeOutcomeReference
1:1Radical additionTwo distinct γ-lactam diastereomers
>3:1PhosphorylationEnhanced selectivity for trans-products

Mechanistic Insight:

  • Steric hindrance from the trifluoromethyl group directs reagent approach, favoring axial attack in chair-configured intermediates .

Scientific Research Applications

2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid
  • Molecular weight : 223.23 (vs. ~255.6 for the target compound, estimated from analogues).
  • Key differences : Lacks the trifluoromethyl group and hydrochloride salt. The furan substituent introduces aromaticity but reduces metabolic stability compared to -CF₃ .
  • Applications : Primarily used as a synthetic intermediate for heterocyclic chemistry.
(b) Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid Hydrochloride
  • Molecular weight : ~181.6 (lower due to fused furopyrrole structure).
  • Key differences : Smaller ring system (furopyrrole vs. piperidine) and absence of -CF₃. Reduced lipophilicity limits blood-brain barrier penetration .
(c) Pyridine- and Pyrimidine-Containing Analogues

Example: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester

  • Molecular weight : 531 [M-H]⁻ (higher due to additional pyridine and amide groups).
  • Key differences : Incorporates pyridine and amide functionalities, enhancing π-π stacking and target binding affinity. However, the ester group reduces aqueous solubility compared to the carboxylic acid hydrochloride form .

Physicochemical and Analytical Properties

Compound Name Molecular Weight LCMS (m/z) HPLC Retention Time (min) Key Functional Groups
Target Compound (estimated) ~255.6 N/A N/A -CF₃, piperidine, carboxylic acid
(R)-2-Methyl-1-(3-oxo-3-...) Methyl Ester 531 531 [M-H]⁻ 0.88 (SQD-FA05) Pyridine, amide, ester
EP 4 374 877 A2 Example 867.0 [M+H]⁺ 867.0 1.37 (SMD-TFA05) Diazaspiro, -CF₃, sulfonic acid

Observations :

  • The target compound’s lack of complex aromatic systems (e.g., pyrimidine in EP 4 374 877 A2) likely results in shorter HPLC retention times compared to higher molecular weight analogues.
  • The -CF₃ group increases hydrophobicity, but the carboxylic acid hydrochloride salt counterbalances this by improving solubility .

Notes

Data Limitations : Direct LCMS/HPLC data for the target compound are unavailable in the provided evidence; comparisons rely on structurally related compounds.

Stereochemical Impact : Diastereomer mixtures may exhibit divergent pharmacokinetic profiles, necessitating chiral separation studies.

Industrial Relevance : Enamine Ltd.’s catalogue () highlights commercial demand for piperidine and pyrrolidine derivatives, underscoring the target compound’s synthetic utility .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence diastereomer ratios?

  • The synthesis typically involves introducing the trifluoromethyl group into the piperidine ring via radical trifluoromethylation using agents like trifluoromethyl iodide or sulfonium salts under controlled conditions (e.g., radical initiators, inert atmosphere) . Key parameters include temperature (often 0–50°C), solvent choice (e.g., dichloromethane, acetonitrile), and bases (e.g., sodium hydride) to optimize yield and minimize by-products . Diastereomer ratios are influenced by stereoelectronic effects during ring closure or trifluoromethylation steps.

Q. How can diastereomers of this compound be separated and characterized?

  • Diastereomers are separated using chiral HPLC or preparative chromatography with columns like YMC-Actus Triart C18 and mobile phases such as MeCN/water (0.1% formic acid) . Characterization involves LC-MS (e.g., m/z 727–867 [M+H]+) and retention time analysis (1.27–1.37 minutes under SMD-TFA05 conditions) . Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography may resolve spatial configurations .

Q. What is the role of the trifluoromethyl group in modifying the compound’s physicochemical and biological properties?

  • The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity to biological targets (e.g., enzymes, receptors) by altering electronic and steric profiles . This group also influences solubility and pKa, which are critical for pharmacokinetic optimization .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • Purity is assessed via HPLC (≥95% by area under the curve) with UV detection at 254 nm . Structural confirmation combines high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F). For example, ¹⁹F NMR can distinguish diastereomers based on chemical shift differences .

Advanced Research Questions

Q. How do reaction mechanisms differ between radical trifluoromethylation and nucleophilic substitution for introducing the trifluoromethyl group?

  • Radical trifluoromethylation proceeds via a chain mechanism involving initiation (e.g., light, heat), propagation (CF₃• addition to the piperidine ring), and termination. In contrast, nucleophilic substitution (e.g., using CF₃Cu reagents) relies on electron-deficient intermediates and may favor specific stereochemical outcomes . Mechanistic studies using DFT calculations or radical trapping experiments (e.g., TEMPO) can elucidate pathways .

Q. What strategies mitigate instability of the hydrochloride salt under acidic or basic conditions?

  • Stability studies (e.g., stress testing at pH 1–13) reveal degradation pathways. Lyophilization or storage in anhydrous solvents (e.g., dioxane) prevents hydrolysis. Buffered formulations (pH 4–6) minimize salt dissociation, as shown in analogous piperidine derivatives .

Q. How can computational modeling predict diastereomer-specific interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations compare binding modes of diastereomers to targets like G-protein-coupled receptors. Free energy calculations (MM-PBSA) quantify affinity differences, guiding structure-activity relationship (SAR) studies .

Q. How should researchers address contradictory data in diastereomer bioactivity or synthetic yields?

  • Contradictions may arise from impurities or unoptimized reaction conditions. Systematic DOE (Design of Experiments) identifies critical factors (e.g., solvent polarity, temperature gradients). For bioactivity, orthogonal assays (e.g., SPR, enzymatic inhibition) validate target engagement specificity .

Methodological Notes

  • Synthesis Optimization : Use kinetic vs. thermodynamic control to manipulate diastereomer ratios. For example, low temperatures favor kinetic products, while prolonged heating may equilibrate mixtures .
  • Data Reproducibility : Document solvent batch effects (e.g., trace water in acetonitrile) and catalyst purity (e.g., Pd/C lot variations) .
  • Safety : Handle hydrochloride salts in fume hoods due to potential HCl release under heating .

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